molecular formula C17H15NO2 B2364502 Isoquinolin-1-yl(4-methoxyphenyl)methanol CAS No. 13211-56-8

Isoquinolin-1-yl(4-methoxyphenyl)methanol

Cat. No.: B2364502
CAS No.: 13211-56-8
M. Wt: 265.312
InChI Key: DGZKFYKSDDZNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-1-yl(4-methoxyphenyl)methanol is a chemical compound with the molecular formula C17H15NO2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound, and features a methoxyphenyl group attached to the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methanol typically involves the reaction of isoquinoline derivatives with methoxyphenyl compounds. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, metal catalysts or catalyst-free processes in water can be employed to synthesize isoquinoline and its derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-1-yl(4-methoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Isoquinolin-1-yl(4-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. For instance, isoquinoline derivatives are known to inhibit certain enzymes and interfere with cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: Isoquinolin-1-yl(4-methoxyphenyl)methanol is unique due to the presence of both the isoquinoline and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds .

Properties

IUPAC Name

isoquinolin-1-yl-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-14-8-6-13(7-9-14)17(19)16-15-5-3-2-4-12(15)10-11-18-16/h2-11,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZKFYKSDDZNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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